molecular formula C16H23BrN2O2 B5105225 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide

2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide

Cat. No. B5105225
M. Wt: 355.27 g/mol
InChI Key: VQTMYJLNTVHMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPN14770 and has been found to have a positive impact on cognitive function and memory. In

Mechanism of Action

BPN14770 works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that plays a role in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, BPN14770 increases the levels of cAMP in the brain, which has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects
BPN14770 has been found to have several biochemical and physiological effects. This compound has been shown to increase the levels of cAMP in the brain, which has been linked to improved cognitive function and memory. BPN14770 has also been found to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using BPN14770 in lab experiments is that it has been found to have a high level of selectivity for PDE4D, which reduces the risk of off-target effects. However, one limitation of using BPN14770 in lab experiments is that it has poor solubility in aqueous solutions, which can make it difficult to administer.

Future Directions

There are several future directions for research on BPN14770. One area of research is the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Down syndrome. Another area of research is the development of more effective methods for administering BPN14770, such as the use of prodrugs or nanoparticles. Additionally, further research is needed to fully understand the mechanism of action of BPN14770 and its potential side effects.

Synthesis Methods

The synthesis of BPN14770 involves several steps. The first step involves the reaction of 4-bromophenol with 1-bromo-3-chloropropane in the presence of potassium carbonate to produce 2-(4-bromophenoxy)propane. The second step involves the reaction of 2-(4-bromophenoxy)propane with 1-methyl-4-piperidinol in the presence of sodium hydride to produce 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide. The final step involves the reaction of 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide with butyryl chloride in the presence of triethylamine to produce BPN14770.

Scientific Research Applications

BPN14770 has been found to have potential therapeutic applications in the field of neuroscience. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Down syndrome. BPN14770 has also been found to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-3-15(21-14-6-4-12(17)5-7-14)16(20)18-13-8-10-19(2)11-9-13/h4-7,13,15H,3,8-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTMYJLNTVHMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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